molecular formula C9H17N3O2 B14777466 N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide

Cat. No.: B14777466
M. Wt: 199.25 g/mol
InChI Key: LFRKYDWIYDBMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-Aminopropanoyl)pyrrolidin-3-yl]acetamide is a synthetic organic compound featuring a pyrrolidine ring core that is substituted with both an acetamide group and a 2-aminopropanoyl moiety. This specific molecular architecture, which incorporates multiple nitrogen functional groups, makes it a compound of significant interest in medicinal chemistry and drug discovery research . Compounds based on the N-(pyrrolidin-3-yl)acetamide scaffold are frequently investigated for their potential biological activities and their utility as building blocks for the synthesis of more complex molecules . The presence of the acetamide group is a common feature in many pharmacologically active substances and is also utilized in the development of specialized materials, such as self-assembled prodrugs . As a versatile chemical intermediate, this compound can serve as a key precursor in organic synthesis, particularly in the exploration of new chemical spaces for pharmaceutical applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13)

InChI Key

LFRKYDWIYDBMTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)C)N

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrrolidine derivatives with acylating agents. One common synthetic route involves the acylation of pyrrolidine with 2-aminopropanoic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of neurotransmitter release and inhibition of specific enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with pyrrolidine- and acetamide-containing derivatives. Key analogs and their differences are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name CAS Number Molecular Formula Similarity Score* Key Structural Differences Pharmacological Notes
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride 131900-62-4 C₆H₁₃N₂O·HCl 0.91 Lacks 2-aminopropanoyl group Simpler backbone; potential as a kinase inhibitor intermediate
(R)-N-(Pyrrolidin-3-yl)acetamide 1628557-06-1 C₆H₁₂N₂O 0.88 R-configuration at pyrrolidine Stereochemical differences may affect receptor binding
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride 71879-46-4 C₇H₁₃N₂O·HCl 0.84 Fused pyrrolidine-pyrazinone ring Enhanced rigidity; possible CNS activity
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide 114636-30-5 C₁₃H₁₈N₂O N/A Benzyl substitution at N1 Moderate acute toxicity (H302, H315)

*Similarity scores (0–1) derived from structural alignment algorithms .

Pharmacological and Industrial Relevance

  • Peptidomimetics: The 2-aminopropanoyl group mimics natural amino acids, enabling applications in protease-resistant drug design .

Biological Activity

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyrrolidine ring, an amino group, and an acetamide group. This unique combination contributes to its diverse chemical reactivity and potential pharmacological effects.

Feature Description
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Functional Groups Pyrrolidine, Amine, Acetamide

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as anti-inflammatory or neuroprotective actions.

1. Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study highlighted its potential in combination therapies for cancer treatment, suggesting that it could enhance the efficacy of existing chemotherapeutic agents .

2. Neuroprotective Effects

The compound has shown promise in neuroprotective studies. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

3. Anticonvulsant Activity

This compound has been evaluated for anticonvulsant activity in animal models. It exhibited significant protection against seizures in various tests, indicating potential therapeutic applications in epilepsy management.

Case Study 1: Anticancer Activity

A recent clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced cancer. The results showed improved response rates compared to chemotherapy alone, suggesting enhanced efficacy due to the compound's modulatory effects on tumor microenvironments .

Case Study 2: Neuroprotection

In a laboratory study involving cultured neuronal cells exposed to neurotoxic agents, this compound significantly reduced cell death and maintained cellular viability. This finding supports its role as a neuroprotective agent and warrants further investigation into its mechanisms .

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